Tris(dibenzoylmethanato) Iron
Description
Significance within Transition Metal Coordination Complexes
The significance of Tris(dibenzoylmethanato)iron(III) and related iron(III) β-diketonate complexes in coordination chemistry is substantial and multifaceted. The versatility of the β-diketonate ligands allows for the precise adjustment of the electronic and steric characteristics of the resulting complex. This tunability is crucial for a wide range of applications, from catalysis to materials science. chemimpex.comresearchgate.net
One of the most notable features of these complexes is their capacity to exhibit different spin states. Certain iron(III) β-diketonate complexes can display spin-crossover (SCO) behavior, where they transition between high-spin and low-spin states in response to external stimuli such as temperature. This phenomenon is of great interest for the development of molecular magnets, data storage devices, and sensors.
Furthermore, these complexes frequently serve as precursors in the synthesis of other advanced materials. chemimpex.com For instance, they are employed in Metal-Organic Chemical Vapor Deposition (MOCVD) to produce thin films of iron oxides. researchgate.net The specific β-diketonate ligand used can affect the thermal properties and vapor pressure of the complex, which in turn influences the deposition process and the quality of the resulting film. researchgate.net The study of these complexes also includes their use as metalloligands, where the entire complex acts as a building block for constructing larger, multi-metallic coordination networks.
The following table summarizes some key physical and chemical properties of Tris(dibenzoylmethanato)iron(III).
| Property | Value |
| CAS Number | 14405-49-3 |
| Molecular Formula | C₄₅H₃₃FeO₆ |
| Molecular Weight | 725.58 g/mol |
| Appearance | Red to Dark blue to Black powder/crystal |
| Melting Point | 260-265 °C |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Data sourced from multiple references. chemdad.comresearchgate.net
Scope of Academic Inquiry into Tris(dibenzoylmethanato) Iron
Academic research into Tris(dibenzoylmethanato)iron(III) is extensive, covering its synthesis, characterization, and a wide array of applications. A significant area of investigation is its catalytic activity in organic synthesis. chemimpex.com It has proven to be an effective catalyst for various transformations, including iron-catalyzed cross-coupling reactions that form carbon-carbon bonds. chemicalbook.com A particularly noteworthy application is in the Wacker-type oxidation of olefins to ketones, where Fe(dbm)₃ serves as an efficient catalyst at room temperature under an air atmosphere. researchgate.net This process is valued for its mild reaction conditions and high regioselectivity. The catalytic cycle often involves the formation of a redox couple with its Fe(II) counterpart. chemicalbook.com
The molecular and electronic structure of Tris(dibenzoylmethanato)iron(III) has also been a subject of detailed study. Spectroscopic techniques such as UV-Vis, infrared (IR), and Mössbauer spectroscopy are employed to probe its electronic transitions, vibrational modes, and the local environment of the iron nucleus. rsc.orgnih.govjapsonline.com X-ray crystallography has been instrumental in determining its solid-state structure, revealing the coordination geometry and bond parameters. researchgate.net
The magnetic properties of Tris(dibenzoylmethanato)iron(III) and other iron(III) β-diketonates are another active area of research. rsc.orgrsc.org These studies contribute to the understanding of magnetic anisotropy and spin-state transitions in these systems. rsc.orgrsc.org
The table below presents selected crystallographic data for Tris(dibenzoylmethanato)iron(III), offering a glimpse into its molecular architecture.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.169(4) |
| b (Å) | 8.5738(3) |
| c (Å) | 12.257(3) |
| β (°) | 92.255(4) |
| Z | 4 |
Data for a related tris(hydroxamato)iron(III) complex is presented for illustrative purposes of typical crystallographic reporting. researchgate.net
Historical Context of Iron β-Diketonate Complexes Research
The study of β-diketone metal complexes has a rich history within coordination chemistry. researchgate.net β-Diketones themselves are versatile building blocks for creating coordination-based assemblies. researchgate.net The ability of the β-diketonate ligand to form stable chelate rings with metal ions has made these complexes a subject of interest for chemists for many decades. researchgate.net
Early research focused on the synthesis and fundamental properties of these complexes, including their stability and spectroscopic characteristics. tandfonline.com Over time, the focus expanded to explore their reactivity and potential applications. The development of sophisticated analytical techniques, such as advanced spectroscopic and crystallographic methods, has allowed for a deeper understanding of the structure-property relationships in these compounds. rsc.orgnih.gov
The investigation into the magnetic properties of iron(III) β-diketonates has been a significant thread of research, contributing to the broader field of molecular magnetism. rsc.orgrsc.org The discovery of their catalytic activity in various organic reactions marked a pivotal point, opening up new avenues for their application in synthesis. researchgate.net More recently, research has also ventured into their use as precursors for nanomaterials and their role in bioinorganic chemistry. researchgate.net The continuous evolution of research in this area underscores the enduring importance of iron β-diketonate complexes in the advancement of chemical science. researchgate.netnih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C45H33FeO6 |
|---|---|
Molecular Weight |
725.6 g/mol |
IUPAC Name |
iron(3+);(Z)-3-oxo-1,3-diphenylprop-1-en-1-olate |
InChI |
InChI=1S/3C15H12O2.Fe/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11,16H;/q;;;+3/p-3/b3*14-11-; |
InChI Key |
JWPHPBLJVLHKOZ-VPWWGWCISA-K |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].[Fe+3] |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].[Fe+3] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].[Fe+3] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Tris Dibenzoylmethanato Iron
Established Synthetic Routes for Tris(dibenzoylmethanato) Iron
The synthesis of Tris(dibenzoylmethanato)iron (B1354705) typically involves the reaction of an iron(III) salt with dibenzoylmethane (B1670423) in the presence of a base. The general principle relies on the deprotonation of the β-diketone ligand, which then coordinates to the ferric ion.
A common and effective method for synthesizing Tris(dibenzoylmethanato)iron is through solvent-mediated precipitation. This technique involves dissolving a soluble iron(III) salt, such as iron(III) chloride (FeCl₃), in a suitable solvent like water or ethanol (B145695). nih.gov The dibenzoylmethane ligand is dissolved in a miscible organic solvent, such as ethanol. nih.gov Upon mixing the two solutions, the Tris(dibenzoylmethanato)iron complex forms. Due to its lower solubility in the chosen solvent mixture compared to the reactants, the product precipitates out of the solution as a solid. nih.gov The resulting solid can then be isolated through filtration, washed to remove any unreacted starting materials and byproducts, and dried. nih.gov The choice of solvents is critical as it influences the reaction rate, yield, and purity of the final product.
The formation of the stable iron(III) complex requires the deprotonation of the 1,3-dione functionality of the dibenzoylmethane ligand. This is achieved by carrying out the reaction under basic conditions. nih.govmdpi.com A weak base, such as sodium acetate (B1210297) or sodium hydroxide, is typically added to the reaction mixture. nih.gov The base facilitates the removal of the acidic proton from the β-carbon of the ligand, generating the dibenzoylmethanate anion. This anion then acts as a bidentate ligand, coordinating to the iron(III) center through its two oxygen atoms. The stoichiometry of the reaction involves three equivalents of the deprotonated ligand for every one equivalent of the iron(III) ion to form the neutral, octahedral complex. orientjchem.org
Table 1: Key Components in the Synthesis of this compound
| Component | Example | Role in Synthesis |
|---|---|---|
| Iron(III) Salt | Iron(III) Chloride (FeCl₃) | Provides the central Fe³⁺ metal ion for the complex. |
| β-Diketone Ligand | Dibenzoylmethane (dbmH) | Acts as the chelating agent that coordinates to the iron center. |
| Base | Sodium Acetate (CH₃COONa) | Deprotonates the ligand to facilitate coordination. nih.gov |
| Solvent System | Ethanol/Water | Dissolves reactants and facilitates the precipitation of the final product. nih.gov |
Advanced Synthetic Strategies for Iron β-Diketonate Complexes
Research into iron β-diketonate complexes extends beyond simple precipitation methods, exploring advanced strategies to fine-tune the properties of the resulting materials for specific applications.
The versatility of β-diketonate complexes stems from the ability to modify the ligand structure. Introducing different substituent groups onto the dibenzoylmethane backbone can significantly alter the electronic and steric properties of the resulting iron complex. nih.govnih.gov For instance, adding electron-withdrawing groups, such as trifluoromethyl (CF₃) groups, can impact the complex's stability and vapor pressure. nih.gov Conversely, introducing bulky substituents can create steric hindrance around the metal center, influencing the complex's geometry and reactivity. nih.gov These modifications are crucial as they allow for the fine-tuning of properties like solubility, thermal stability, and electronic characteristics, which in turn affects the performance of the material in applications such as Metal-Organic Chemical Vapor Deposition (MOCVD).
The transition from small-scale laboratory synthesis to larger, multigram production requires careful optimization of reaction parameters. nih.gov Achieving high yields and purity on a larger scale is essential for the practical application of Tris(dibenzoylmethanato)iron as a precursor. nih.gov Key factors include controlling the reaction temperature, the rate of addition of reactants, and the efficiency of the purification process. nih.gov For example, a facile synthesis for a similar ferric tris(β-diketonate) complex has been reported to produce the material on a multigram scale with a high yield of 89%. nih.gov Such scalable methods are critical for supplying sufficient quantities of the precursor for materials fabrication and for potential use in iron-catalyzed reactions. nih.gov
Table 2: Scalability Factors in Synthesis
| Factor | Consideration for Scalability |
|---|---|
| Yield Optimization | Adjusting reactant ratios and reaction times to maximize product formation. |
| Purity Control | Developing efficient washing and recrystallization procedures to remove impurities. |
| Thermal Management | Controlling temperature to prevent side reactions or product decomposition. |
| Cost-Effectiveness | Using readily available and inexpensive solvents and reagents. rsc.org |
Precursor Roles in Advanced Material Fabrication
Tris(dibenzoylmethanato)iron is highly valued as a precursor in the fabrication of advanced materials due to its stability and defined composition. chemimpex.com It serves as a reliable source of iron for creating materials with specific electronic and magnetic properties.
One of its primary roles is as a precursor for the synthesis of iron oxide nanoparticles. chemimpex.com Through processes like thermal decomposition, the complex breaks down under controlled conditions to form well-defined nanoparticles of iron oxides. These nanoparticles have a wide array of potential uses, from catalysis to biomedical applications.
Furthermore, Tris(dibenzoylmethanato)iron is utilized in MOCVD techniques. In this process, the volatile iron complex is transported in the gas phase and decomposes on a heated substrate to deposit a thin film of iron oxide. The choice of the β-diketonate ligand is critical as it influences the precursor's thermal properties and vapor pressure, thereby affecting the quality and characteristics of the resulting film. The unique electronic properties of the complex also make it suitable for the development of organic light-emitting diodes (OLEDs) and photovoltaic cells, where it can contribute to enhancing device efficiency. chemimpex.com
Table 3: Applications of this compound as a Precursor
| Precursor Role | Resulting Material/Device | Field of Application |
|---|---|---|
| Source for Nanoparticle Synthesis | Iron Oxide Nanoparticles | Catalysis, Materials Science. chemimpex.com |
| Precursor in MOCVD | Iron Oxide Thin Films | Electronics, Coatings. |
| Component in Device Fabrication | Organic Light-Emitting Diodes (OLEDs) | Organic Electronics. chemimpex.com |
| Component in Device Fabrication | Photovoltaic Cells | Sustainable Energy. chemimpex.com |
Compound Index
Formation of Iron Oxide Nanoparticles
This compound, often abbreviated as Fe(dbm)₃, is a versatile precursor for the synthesis of iron oxide nanoparticles (IONPs), particularly superparamagnetic iron oxide nanoparticles (SPIONs). chemimpex.comrsc.org The most common and effective method for this conversion is thermal decomposition. figshare.comnih.gov This technique involves heating the organometallic precursor in a high-boiling point organic solvent, often in the presence of surfactants, to control the growth and stability of the resulting nanoparticles. rsc.orgfigshare.com
The thermal decomposition method is highly adaptable, allowing for precise control over the size, shape, and crystallinity of the nanoparticles by adjusting various reaction parameters. rsc.orgfigshare.com Factors such as the reaction temperature, heating rate, precursor concentration, and the type of solvent and surfactants used are critical in determining the final properties of the IONPs. rsc.orgfigshare.com For instance, systematic studies have shown that a range of solvents like 1-octadecene, trioctylamine, and docosane (B166348) provide access to different temperature ranges (300-370 °C), enabling the synthesis of monodisperse nanoparticles from 6 to 24 nm. figshare.com
The choice of the iron precursor is crucial for establishing the magnetic properties and phase of the resulting iron oxide. rsc.org While Fe(dbm)₃ is a prominent precursor, other organometallic compounds like iron oleate (B1233923) and iron pentacarbonyl are also used. rsc.org The thermal decomposition of these precursors leads to the nucleation and subsequent growth of nanoparticles. figshare.com Research has indicated that these processes often follow nonclassical pathways, involving amorphous precursor phases and aggregative growth steps. figshare.com By carefully controlling the synthesis conditions, it is possible to produce phase-pure and monodisperse iron oxide nanoparticles with tailored magnetic properties suitable for advanced biomedical applications like Magnetic Particle Imaging (MPI). rsc.org
Table 1: Influence of Synthesis Parameters on Iron Oxide Nanoparticle Size This table is interactive. Users can sort the data by clicking on the column headers.
| Precursor | Solvent | Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |
|---|---|---|---|---|
| Iron Oleate | 1-Octadecene | 320 | ~20 | nih.gov |
| Iron Oleate | Trioctylamine | 350 | >20 | nih.gov |
| Iron Oleate | Docosane | 350 | >20 | nih.gov |
| Generic Iron Precursor | 1-Octadecene | 300-370 | 6-24 | figshare.com |
| Generic Iron Precursor | Trioctylamine | 300-370 | 6-24 | figshare.com |
Immobilization Techniques on Functionalized Substrates
The catalytic potential of this compound can be harnessed by immobilizing the complex onto solid supports. This approach creates heterogeneous catalysts that are easily separable from reaction mixtures, enhancing their recyclability and practical utility. A key strategy involves the covalent anchoring of the Fe(dbm)₃ complex onto a functionalized substrate, such as a silicon wafer. researchgate.net
One documented method involves preparing an amine-functionalized silicon wafer. researchgate.net This is followed by covalently anchoring the Fe(dbm)₃ complex to the aminated surface. The process results in a stable, immobilized catalyst. The success of the immobilization can be confirmed using surface-sensitive analytical techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM). researchgate.net
XPS data provides evidence of the covalent anchoring of the iron complex, with analysis of the Fe 2p photoelectron peaks confirming the presence of Fe(III) ions on the surface. researchgate.net AFM is used to observe changes in the surface topography, which typically transforms into a nodular surface with indistinct grain boundaries after the iron complex is anchored. researchgate.net These immobilized catalysts have been evaluated for their effectiveness in organic synthesis, such as the formation of urethane (B1682113) from ethanol and a diisocyanate derivative, demonstrating that the catalytic activity is retained and influenced by the electronic properties of the ligands. researchgate.net A related technique involves the immobilization of iron oxide nanoclusters on a self-assembled monolayer (SAM) on a silicon substrate to catalyze the growth of multi-walled carbon nanotubes. nih.gov
Table 2: Characterization of Immobilized Iron Tris(β-diketonato) Complexes on a Silicon Wafer This table is interactive. Users can sort the data by clicking on the column headers.
| Analytical Technique | Observation | Finding | Reference |
|---|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of Fe 2p photoelectron peaks | Confirms covalent anchoring and presence of Fe(III) ions on the surface. | researchgate.net |
| Atomic Force Microscopy (AFM) | Change in surface topography | Surface becomes nodular with poorly defined grain boundaries. | researchgate.net |
Structural Elucidation and Geometric Analysis of Tris Dibenzoylmethanato Iron Complexes
Coordination Geometry and Ligand Field Theory
The geometry of the Fe(dbm)3 complex is a key determinant of its properties. The interaction between the central iron(III) ion and the dibenzoylmethanato ligands can be effectively described using ligand field theory, which explains the splitting of the d-orbitals of the metal ion in the presence of the ligands.
Isomeric Configurations and Their Characterization
The arrangement of the three bidentate dibenzoylmethanato ligands around the central iron atom can lead to different geometric isomers.
For octahedral complexes with three identical bidentate ligands, such as Tris(dibenzoylmethanato)iron(III), two geometric isomers are possible: facial (fac) and meridional (mer). nih.govrsc.org In the fac-isomer, the three identical donor atoms (in this case, the three oxygen atoms from one side of the three dbm ligands) are located on a common face of the octahedron. libretexts.org In the mer-isomer, these three donor atoms lie in a plane that bisects the octahedron. libretexts.org The statistical ratio of fac to mer isomers is typically 1:3. nih.govresearchgate.net The specific isomer formed can be influenced by factors such as the solvent used during synthesis, steric hindrance between the ligands, and crystal packing forces. nih.govresearchgate.net
Metal-Ligand Bonding and Electronic Configuration
The bonding in Tris(dibenzoylmethanato)iron(III) involves a combination of ionic and covalent interactions between the iron(III) ion and the dibenzoylmethanato ligands. The oxygen atoms of the ligands donate lone pairs of electrons to the vacant d-orbitals of the iron(III) ion, forming coordinate covalent bonds.
The electronic configuration of the high-spin iron(III) center (d5) in an octahedral field results in each of the five d-orbitals being singly occupied. This electronic arrangement is often associated with paramagnetic behavior. The magnetic properties of such complexes can be sensitive to temperature and the specific nature of the ligands, sometimes leading to spin crossover behavior where the complex transitions between high-spin and low-spin states. wikipedia.org
Electronic Structure of Iron(III) in High-Spin States
The central iron atom in tris(dibenzoylmethanato)iron(III), also known as Fe(dbm)3, possesses an oxidation state of +3. byjus.com The electronic configuration of a neutral iron atom is [Ar] 3d⁶ 4s². byjus.comyoutube.com To form the Fe³⁺ ion, the atom loses three electrons. The two electrons from the 4s orbital are removed first, followed by one electron from the 3d orbital. youtube.comquora.com This results in the electronic configuration for Fe³⁺ being [Ar] 3d⁵. byjus.comquora.com
In the high-spin state, which is characteristic for tris(dibenzoylmethanato)iron(III), the five 3d electrons occupy the five available d orbitals singly, with parallel spins, before any pairing occurs. This arrangement is a consequence of the ligand field created by the three dibenzoylmethanato ligands. The energy separation between the d orbitals in this octahedral complex is smaller than the energy required to pair electrons, thus favoring the high-spin configuration. This leads to a half-filled d subshell, a particularly stable electronic state. quora.com The presence of five unpaired electrons gives the complex significant paramagnetic properties.
Table 1: Electronic Configurations of Iron Species
| Species | Atomic Number | Number of Protons | Number of Electrons | Electron Configuration |
| Iron (Fe) | 26 | 26 | 26 | [Ar] 3d⁶ 4s² |
| Iron(II) ion (Fe²⁺) | 26 | 26 | 24 | [Ar] 3d⁶ |
| Iron(III) ion (Fe³⁺) | 26 | 26 | 23 | [Ar] 3d⁵ |
Covalency and Orbital Interactions within the Coordination Sphere
The bond between the iron(III) center and the oxygen atoms of the dibenzoylmethanato ligands is not purely ionic but possesses significant covalent character. This covalency arises from the overlap and mixing of the iron's 3d orbitals with the p orbitals of the oxygen donor atoms. This interaction leads to the formation of molecular orbitals that are delocalized over both the metal and the ligands.
Solid-State Research and Crystal Packing
Supramolecular Interactions in Crystalline Structures
Key supramolecular interactions observed in the crystal structures of similar iron complexes include:
π-π Stacking: The phenyl rings of the dibenzoylmethanato ligands can engage in π-π stacking interactions with adjacent molecules. These interactions are a significant driving force in the self-assembly of the crystal structure.
Hydrogen Bonding: Although conventional hydrogen bond donors are absent in the primary structure of tris(dibenzoylmethanato)iron(III), intermolecular C-H···O interactions can occur, where a hydrogen atom attached to a carbon atom of a phenyl ring interacts with an oxygen atom of a neighboring complex. In related iron(II) coordination polymers, hydrogen bonding between coordinated water molecules and other ligands or counter-ions is a dominant factor in the supramolecular arrangement. mdpi.com
The interplay of these interactions dictates the specific three-dimensional arrangement of the molecules in the crystal, influencing properties such as solubility and thermal stability. researchgate.net
Polymorphism in Iron β-Diketonate Systems
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is observed in various iron β-diketonate systems. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and even color, despite having the same chemical composition.
The formation of a particular polymorph can be influenced by various factors during crystallization, including the choice of solvent, temperature, and the rate of cooling. For instance, iron(II) spin crossover complexes have been shown to exhibit both thermal and light-induced polymorphism. nih.gov While specific studies on the polymorphism of tris(dibenzoylmethanato)iron(III) are not extensively detailed in the provided context, the principles governing polymorphism in the broader class of iron β-diketonates are applicable. The existence of different crystalline forms arises from the different ways the molecules can pack in the solid state, driven by a delicate balance of the supramolecular interactions discussed previously. The study of polymorphism is crucial in materials science as the properties of a crystalline solid are intimately linked to its structure.
Spectroscopic Investigations and Electronic Structure Characterization
Vibrational Spectroscopy for Molecular Analysis
Vibrational spectroscopy serves as a powerful tool for analyzing the molecular structure of Fe(dbm)₃, offering information on the ligand's internal vibrations and the metal-ligand coordination bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
Fourier Transform Infrared (FT-IR) spectroscopy has been instrumental in characterizing tris(β-diketonato)iron(III) complexes, including Fe(dbm)₃. nih.govnih.gov The FT-IR spectra of these complexes reveal characteristic absorption bands that provide information about the coordination of the dibenzoylmethanato ligand to the iron(III) center. nih.govnih.gov Studies on related iron(III) β-diketonate complexes show strong absorption bands which are assigned to the vibrational modes of the coordinated ligands. researchgate.net For instance, in iron-tannic acid nanocomplexes, bands around 1024 and 751 cm⁻¹ are attributed to the bending vibrations of OH modes in γ-FeO(OH). researchgate.net In other iron complexes, vibrational modes involving the iron center, such as ν(Fe-CO) and δ(Fe-C=O), have been identified in the 400–650 cm⁻¹ region. nih.gov The assignment of experimental frequencies is often supported by density functional theory (DFT) calculations. ubc.ca
Vibrational Mode Assignments in Iron Complexes
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| γ-FeO(OH) bending | ~1024, ~751 | researchgate.net |
| ν(Fe-CO)/δ(Fe-C=O) | 400 - 650 | nih.gov |
Raman Spectroscopy for Ligand and Metal-Ligand Modes
Raman spectroscopy provides complementary information to FT-IR, particularly for identifying metal-ligand stretching and bending modes. nih.gov In iron complexes, Raman-active modes can be identified based on symmetry considerations. libretexts.org For instance, in molecules with C₂ᵥ symmetry, vibrations with A₁, A₂, B₁, or B₂ symmetry are Raman-active. libretexts.org Studies on iron corrosion products have demonstrated the utility of Raman spectroscopy in identifying different iron oxides based on their characteristic spectral fingerprints. dtic.mil For example, α-Fe₂O₃ exhibits A₁g modes at approximately 220 cm⁻¹ and E₉ modes around 240, 287, 402, and 604 cm⁻¹. researchgate.net Resonance Raman spectroscopy has been used to probe the electronic structure of iron(III) complexes, where excitation within charge-transfer bands enhances Raman signals associated with the ligand's benzene (B151609) ring modes. nih.gov In some ferric complexes, Fe(III)-N-O bending vibrations have been identified around 573-574 cm⁻¹. nih.gov
Raman Active Modes in Iron Oxides
| Iron Oxide Phase | Symmetry Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| α-Fe₂O₃ | A₁g | ~220 | researchgate.net |
| E₉ | ~240, ~287, ~402, ~604 | researchgate.net |
Nuclear Inelastic Scattering (NIS) for Spin-Crossover Phenomena
Nuclear Inelastic Scattering (NIS), a synchrotron-based technique, is particularly sensitive to the vibrations of the iron nucleus and has been applied to study iron-containing compounds. researchgate.net NIS spectroscopy can directly probe the iron-partial density of phonon states (PDOS). nih.gov This technique has been used to investigate spin-crossover (SCO) phenomena in iron complexes. nih.govrsc.org The vibrational entropy difference between the high-spin and low-spin states, which is a driving force for the spin transition, can be corroborated by the PDOS extracted from NIS spectra. nih.gov In studies of other iron complexes, NIS has been instrumental in resolving and assigning Fe-H bending modes. rsc.org The comparison of experimental NIS data with DFT calculations allows for a reliable assignment of the Fe-selective vibrational modes. researchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the electronic transitions within the Fe(dbm)₃ molecule, providing information about the d-orbital splitting and charge transfer processes.
Ultraviolet-Visible (UV-Vis) Spectroscopy of d-d and Charge Transfer Transitions
Tris(β-diketonato)iron(III) complexes, including Fe(dbm)₃, have been characterized by Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govnih.gov These complexes typically exhibit strong absorption bands in the near-ultraviolet region. nih.gov The UV-Vis absorption wavelengths for a series of tris(β-diketonato)iron(III) complexes were found to be in the range of 270–380 nm. nih.govnih.govresearchgate.net The electronic spectra of transition metal complexes can be understood in terms of d-d transitions and charge transfer (CT) transitions. libretexts.org
d-d transitions occur between the d-orbitals of the metal ion and are typically weak. libretexts.org
Charge transfer (CT) transitions involve the movement of an electron between molecular orbitals that are primarily metal in character and those that are primarily ligand in character. libretexts.org These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) and are generally much more intense than d-d transitions. libretexts.org
For tris(β-diketonato)iron(III) complexes, the intense absorption bands observed are mainly attributed to LMCT transitions. mdpi.com The position and intensity of these bands can be influenced by the substituents on the β-diketonato ligand. mdpi.com
UV-Vis Absorption Data for Tris(β-diketonato)iron(III) Complexes
| Complex Type | Absorption Range (nm) | Transition Type | Reference |
|---|---|---|---|
| Tris(β-diketonato)iron(III) | 270 - 380 | Mainly LMCT | nih.govnih.govresearchgate.netmdpi.com |
Spectroelectrochemical Analysis of Redox-Induced Spectral Changes
Spectroelectrochemistry combines electrochemical methods with spectroscopy to monitor spectral changes that occur as the oxidation state of the iron center is altered. nih.gov This technique has been applied to tris(β-diketonato)iron(III) complexes to understand the influence of their redox chemistry on their UV-Vis absorption spectra. nih.govmdpi.com As the iron complex is reduced or oxidized, the position and intensity of the absorption bands change. nih.govmdpi.com Tris(β-diketonato)iron(III) complexes typically undergo a single, one-electron, reversible reduction related to the iron center. nih.gov By monitoring the UV-Vis spectrum in situ during electrochemical manipulation, the spectral signatures of the different oxidation states can be identified. nih.gov
X-ray Spectroscopic Techniques for Electronic Structure
X-ray spectroscopy provides a powerful lens to probe the core and valence electronic states of metal complexes.
X-ray Photoelectron Spectroscopy (XPS) for Core Level Energies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of tris(β-diketonato)iron(III) complexes, XPS has been instrumental in understanding the influence of ligand substituents on the electronic environment of the central iron atom.
| Parameter | Influence on Fe 2p Binding Energy |
| Electron-donating substituents | Decrease the binding energy |
| Electron-withdrawing substituents | Increase the binding energy |
This interactive table illustrates the expected trend in Fe 2p binding energies based on the electronic nature of the ligand substituents.
X-ray Absorption Spectroscopy (XAS) for Valence Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. XAS data is obtained by tuning the photon energy using a crystalline monochromator to a range where core electrons can be excited. The pre-edge features in XAS spectra, in particular, can provide detailed information about the electronic structure of the metal center, including its oxidation state. epdf.pub
For instance, in studies of cobalt complexes with ligands structurally similar to dibenzoylmethane (B1670423), XAS has been used to assign the oxidation state of the central metal ion, even in cases where the ligand itself is redox-active. acs.org The energy and intensity of pre-edge peaks and the position of the absorption edge can be correlated with the formal oxidation state of the metal. epdf.pubacs.org Although specific XAS spectra for tris(dibenzoylmethanato)iron(III) were not found in the search results, it is a powerful tool to confirm the +3 oxidation state of the iron center and to probe the nature of its unoccupied valence orbitals. acs.org
Magnetic Resonance Spectroscopy (General consideration for iron complexes)
Magnetic resonance techniques are invaluable for characterizing paramagnetic species like high-spin iron(III) complexes.
The paramagnetic nature of the high-spin Fe(III) center (d⁵, S=5/2) in complexes like tris(dibenzoylmethanato)iron(III) significantly influences their Nuclear Magnetic Resonance (NMR) spectra. The unpaired electrons on the iron atom generate a strong local magnetic field, leading to large paramagnetic shifts in the resonance signals of the ligand's protons and carbons, moving them far outside the typical diamagnetic chemical shift ranges.
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying high-spin iron(III) complexes. nih.gov These complexes, possessing five unpaired electrons, typically exhibit characteristic EPR signals that can provide information about the symmetry of the metal environment and the magnitude of the zero-field splitting parameters. nih.govacs.org
Magnetic susceptibility measurements, often determined using the Evans method in solution, provide the effective magnetic moment (μeff) of the complex. nih.govrsc.org For a high-spin d⁵ system like tris(dibenzoylmethanato)iron(III), the expected spin-only magnetic moment is approximately 5.92 μB. Experimental values can be influenced by factors such as spin-orbit coupling. rsc.org
| Spectroscopic Technique | Information Gained for High-Spin Fe(III) Complexes |
| ¹H and ¹³C NMR | Paramagnetic shifts, ligand structure and dynamics |
| EPR | Electronic spin state, symmetry of the metal center |
| Magnetic Susceptibility | Effective magnetic moment, confirmation of high-spin state |
This interactive table summarizes the application of magnetic resonance techniques in the study of high-spin iron(III) complexes.
Computational Chemistry and Theoretical Modeling of Tris Dibenzoylmethanato Iron
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and related properties of transition metal complexes like tris(dibenzoylmethanato)iron(III). By approximating the many-electron problem to one of electron density, DFT offers a balance between computational cost and accuracy.
Prediction of Electronic and Spectroscopic Properties
DFT and its time-dependent extension (TD-DFT) are instrumental in predicting the electronic and spectroscopic properties of Fe(dbm)₃. Theoretical calculations on a series of tris(β-diketonato)iron(III) complexes have shown that the choice of functional and basis set is crucial for obtaining results that align with experimental data. nih.govsemanticscholar.org For instance, the B3LYP and M06 functionals, when paired with the CEP-121G basis set, have demonstrated good agreement with experimental UV-Vis absorption wavelengths, often predicting them within a 10-15 nm range. nih.govsemanticscholar.org
The electronic absorption spectra of tris(β-diketonato)iron(III) complexes typically exhibit three main bands. researchgate.net TD-DFT calculations help in assigning these bands to specific electronic transitions. The high-energy bands are generally attributed to ligand-to-ligand charge transfer (LLCT) transitions, while the lower energy bands in the visible region are often assigned to ligand-to-metal charge transfer (LMCT) transitions. banglajol.info These calculations provide a detailed picture of how the electronic structure dictates the absorption of light.
| Property | Computational Method | Predicted Value/Observation |
| UV-Vis Absorption Maxima (λmax) | TD-DFT (B3LYP/CEP-121G) | Good agreement with experimental values (within 10-15 nm) |
| Primary Electronic Transitions | TD-DFT | High-energy bands: Ligand-to-Ligand Charge Transfer (LLCT) |
| Low-energy bands: Ligand-to-Metal Charge Transfer (LMCT) |
Energetic Analysis of Isomers and Spin States
Tris(dibenzoylmethanato)iron(III) can exist as two geometric isomers: facial (fac) and meridional (mer). DFT calculations have shown that the energy difference between these two isomers is generally very small. nih.govsemanticscholar.org This small energy gap suggests that both isomers are likely to coexist in solution at room temperature, a factor that is important when interpreting experimental data. semanticscholar.org
The iron(III) center in Fe(dbm)₃ is a d⁵ system, which can adopt either a high-spin (S=5/2) or a low-spin (S=1/2) state. Computational studies on various iron(III) complexes have confirmed that tris(β-diketonato)iron complexes are typically high-spin. nih.govrsc.org DFT calculations consistently predict the high-spin state to be the ground state, in agreement with experimental magnetic susceptibility measurements. frontiersin.orgfrontiersin.org The energy difference between the high-spin and low-spin states can be quantified, providing a theoretical basis for the observed magnetic properties.
| Isomers/Spin States | Computational Method | Key Finding |
| fac vs. mer Isomers | DFT | Very small energy difference, suggesting coexistence in solution. |
| Spin State | DFT | High-spin (S=5/2) state is the ground state. |
Evaluation of Redox Potentials and Frontier Orbitals
DFT calculations are widely used to evaluate the redox potentials of transition metal complexes. dtu.dk By calculating the energies of the complex in its different oxidation states (e.g., Fe(III) and Fe(II)), the redox potential can be predicted. These predictions are sensitive to the chosen functional, basis set, and the model used to account for solvation effects. dtu.dk For iron complexes, functionals with a significant percentage of Hartree-Fock exchange, such as BB1K and mPWB1K, have shown good accuracy in predicting redox properties. frontiersin.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the redox behavior and reactivity of a molecule. In tris(β-diketonato)iron(III) complexes, DFT calculations reveal that the HOMO is typically localized on the β-diketonato ligands, specifically on the p-orbitals of the oxygen and carbon atoms. banglajol.info Conversely, the LUMO is predominantly centered on the iron(III) ion. banglajol.info This distribution explains the nature of the LMCT transitions observed in the electronic spectra and the propensity of the complex to undergo reduction at the metal center.
| Property | Computational Method | Result/Observation |
| Redox Potential (FeIII/FeII) | DFT (e.g., B3LYP, M06-2X) | Sensitive to functional, basis set, and solvation model. |
| HOMO Localization | DFT | Primarily on the β-diketonato ligands (oxygen and carbon p-orbitals). |
| LUMO Localization | DFT | Primarily on the iron(III) center. |
Visualization of Jahn–Teller Distortion
The high-spin d⁴ configuration of Mn(III) in an octahedral field is subject to a Jahn-Teller distortion, and a similar, though less pronounced, effect can be considered for high-spin d⁵ Fe(III) under certain conditions. libretexts.org While the high-spin d⁵ configuration (t₂g³eg²) has a non-degenerate ground state (⁶A₁g) in a perfect octahedral field and is therefore not subject to a first-order Jahn-Teller effect, distortions can still arise from pseudo-Jahn-Teller effects or intermolecular interactions in the solid state. libretexts.org
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into dynamics, conformational changes, and interactions with the environment.
Insights into Solvation Phenomena and Solution Speciation
MD simulations are particularly valuable for understanding how tris(dibenzoylmethanato)iron(III) interacts with solvent molecules. nih.govnih.gov By simulating the complex within a box of solvent molecules, it is possible to study the structure of the solvation shells and the dynamics of solvent exchange. A study on the analogous Ho(III) aqua-tris(dibenzoylmethane) complex developed new force-field parameters to elucidate its structure and dynamics in solution. researchgate.net Such simulations can reveal the nature of hydrogen bonding between the complex and protic solvents, or other specific interactions. researchgate.netrsc.org
These simulations can also provide insights into the speciation of the complex in solution, such as the potential for aggregation or the interaction with other species present. researchgate.net This is crucial for understanding its behavior in various applications, from catalysis to materials science. The development of accurate force fields, which can be parameterized using data from DFT calculations, is essential for the reliability of MD simulations. researchgate.net
Understanding Crystal Growth and Nucleation Processes
The formation of crystalline materials from a solution or vapor phase is a complex process governed by the principles of nucleation and crystal growth. While specific molecular dynamics (MD) simulations detailing the crystal growth and nucleation of Tris(dibenzoylmethanato)iron (B1354705) are not extensively documented in publicly available literature, the general methodologies of computational modeling offer a framework for understanding these processes.
Tris(dibenzoylmethanato)iron is utilized as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of iron oxide thin films. In this context, the thermal properties and vapor pressure of the complex are critical, as they directly influence the deposition process and the quality of the resulting film. Computational models can predict these properties, offering a way to screen and design precursors for MOCVD applications.
Molecular dynamics simulations are a powerful tool for investigating nucleation from solution at an atomic resolution. nih.govresearchgate.net These simulations can track the trajectories of individual molecules and ions, revealing the mechanistic pathways of how small clusters form and subsequently grow into a crystal lattice. For instance, MD simulations of iron oxyhydroxide nanoparticle nucleation have shown that the process can proceed through the aggregation of small, iron-hydroxyl molecular clusters, a nonclassical nucleation pathway. researchgate.net Such simulations can provide critical data on the thermodynamics and kinetics of nucleation.
The general approach to modeling crystal growth via MD simulations involves:
Force Field Parameterization: Developing an accurate force field that describes the intermolecular and intramolecular interactions of the Tris(dibenzoylmethanato)iron molecules and the solvent.
Simulation Setup: Creating a simulation box containing a supersaturated solution of the complex or a vapor phase for MOCVD modeling.
Nucleation and Growth Simulation: Running the simulation for a sufficient time to observe the spontaneous formation of a crystal nucleus and its subsequent growth.
Analysis: Analyzing the trajectory data to determine nucleation rates, crystal growth kinetics, and the resulting crystal structure.
Three-dimensional atomic density distributions derived from MD simulations can be used to predict and visualize the crystal structure, including the identification of diffusion paths for mobile atoms within the crystal lattice. aps.org While a detailed computational study on the crystal growth of Tris(dibenzoylmethanato)iron is a subject for future research, the established computational methodologies provide a clear path to understanding these fundamental processes.
Advanced Quantum Chemical Methods for Reactivity and Mechanism
Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in unraveling the intricate details of chemical reactions involving transition metal complexes like Tris(dibenzoylmethanato)iron. These methods allow for the exploration of reaction mechanisms, the characterization of transient species, and the prediction of reactivity.
Tris(dibenzoylmethanato)iron is known to be an effective catalyst for various organic transformations, including the Wacker-type oxidation of olefins to ketones. nih.govsemanticscholar.org Experimental studies have proposed a plausible mechanism for this reaction. nih.gov Computational modeling can further elucidate this mechanism by identifying the structures of intermediates and the transition states that connect them, along with their relative energies.
The general workflow for modeling a catalytic cycle using DFT involves:
Geometry Optimization: Calculating the minimum energy structures of the reactants, products, and all plausible intermediates and transition states.
Frequency Calculations: Confirming that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and obtaining thermodynamic data like free energies.
Reaction Pathway Mapping: Connecting the intermediates through the calculated transition states to construct a complete energy profile of the reaction.
For instance, DFT calculations have been successfully employed to study the reaction energy profiles of the hydroxypalladation step in Wacker oxidations catalyzed by other metals, providing insights into the factors controlling regioselectivity. researchgate.net Similar computational studies on other iron-catalyzed reactions, such as cross-coupling, have detailed the involvement of different oxidation states of iron and have calculated the free energy profiles for key steps like reductive elimination. mdpi.com
DFT calculations on a series of tris(β-diketonato)iron(III) complexes have shown that the electronic properties of the complex can be tuned by modifying the substituents on the β-diketonato ligand. mdpi.com These studies indicate that the reduction of the Fe(III) center is metal-based, a crucial aspect of its catalytic redox chemistry. mdpi.com
Mulliken Charge Analysis is a method to partition the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges. While these charges are not physical observables, they offer a qualitative picture of the electron distribution. For Tris(dibenzoylmethanato)iron, a Mulliken charge analysis would likely show a significant positive charge on the iron center and negative charges on the coordinating oxygen atoms of the dibenzoylmethane (B1670423) ligands, reflecting the polar nature of the Fe-O bonds.
Frontier Molecular Orbitals (FMOs) , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netyoutube.comresearchgate.net For Tris(dibenzoylmethanato)iron, the HOMO is expected to have significant metal d-orbital character, while the LUMO may be centered on the ligand π-system or have mixed metal-ligand character. The nature of these orbitals is critical for understanding the ligand-to-metal charge transfer (LMCT) bands observed in its electronic spectrum. mdpi.com
The table below presents representative calculated electronic properties for a generic tris(β-diketonato)iron(III) complex, illustrating the type of data that can be obtained from DFT calculations.
| Property | Representative Calculated Value | Significance |
| Mulliken Charge on Fe | +1.2 to +1.5 e | Indicates a significant positive charge on the iron center, making it an electrophilic site. |
| Mulliken Charge on O | -0.6 to -0.8 e | Shows the accumulation of negative charge on the coordinating oxygen atoms. |
| HOMO Energy | -6.0 to -5.5 eV | Reflects the energy of the highest energy electrons, related to the complex's reducing potential. |
| LUMO Energy | -2.5 to -2.0 eV | Represents the energy of the lowest available orbital for accepting electrons, related to its oxidizing potential. |
| HOMO-LUMO Gap | 3.5 to 3.0 eV | Correlates with the chemical reactivity and the energy of the lowest electronic transitions. |
Note: The values in this table are representative for a generic tris(β-diketonato)iron(III) complex and are intended for illustrative purposes. Specific values for Tris(dibenzoylmethanato)iron would require a dedicated computational study.
A detailed analysis of the electron density distribution, often visualized through deformation density maps, can reveal the subtle effects of bonding and electron delocalization within the chelate rings of the complex. These computational tools, when applied to Tris(dibenzoylmethanato)iron, provide a comprehensive picture of its electronic structure, which is fundamental to understanding its chemical behavior.
Catalytic Activity and Mechanistic Pathways of Tris Dibenzoylmethanato Iron
Applications in Organic Transformation Catalysis
Tris(dibenzoylmethanato)iron (B1354705) has demonstrated considerable efficacy as a catalyst in key organic reactions. Its performance is particularly well-documented in the oxidation of olefins, providing a valuable synthetic route to ketones. The following subsections will provide a detailed examination of its catalytic prowess in these transformations.
The Wacker process, traditionally a palladium-catalyzed reaction for the oxidation of olefins to ketones, has found a more sustainable alternative in iron-catalyzed systems. Tris(dibenzoylmethanato)iron has been successfully employed as a catalyst for the Wacker-type oxidation of a variety of olefins. nih.govnih.gov This method is distinguished by its mild reaction conditions, proceeding efficiently at room temperature and utilizing ambient air as the sole oxidant, which underscores its green chemistry credentials. nih.govnih.gov
A proposed catalytic cycle begins with the reaction of the iron(III) catalyst with an alcohol, typically the solvent, to form an iron(III) alkoxide complex. This is followed by a reaction with phenylsilane (B129415) to generate an iron(III) hydride species. Subsequent insertion of the olefin into the iron-hydride bond, followed by reaction with molecular oxygen, leads to the formation of an iron(III)-peroxoalkyl intermediate. This intermediate then undergoes further transformation to yield the ketone product and regenerate the active catalyst. nih.gov An alternative pathway for the formation of alcohol byproducts involves a Mukaiyama hydration-type mechanism where the iron(III)-peroxoalkyl complex reacts with hydrosilane. nih.gov
It has been experimentally determined that the reaction does not proceed via hydration followed by dehydrogenation, nor through an epoxidation and subsequent Meinwald rearrangement, as neither the corresponding alcohol nor epoxide yielded the ketone product under the standard reaction conditions. nih.gov
The Tris(dibenzoylmethanato)iron-catalyzed Wacker-type oxidation exhibits excellent regioselectivity, with terminal olefins being exclusively converted to methyl ketones. nih.govnih.gov The reaction also demonstrates a high degree of functional group tolerance, accommodating a wide range of substrates. nih.govnih.gov
Optimization studies have shown that a catalyst loading of 3 mol% of Tris(dibenzoylmethanato)iron is effective for most substrates. nih.gov The reaction proceeds smoothly in ethanol (B145695) at room temperature under an air atmosphere, with phenylsilane serving as a crucial additive. nih.gov While the reaction is generally high-yielding, the nature of the substrate can influence the outcome. For instance, the oxidation of aliphatic terminal or internal olefins tends to result in moderate yields of the corresponding ketones, with a notable increase in the formation of alcohol byproducts. nih.gov The table below summarizes the yields for the oxidation of various olefins catalyzed by Tris(dibenzoylmethanato)iron.
| Olefin Substrate | Product | Yield (%) |
| 2-Vinylnaphthalene | 2-Acetylnaphthalene | 79 |
| 4-Phenyl-1-butene | 4-Phenyl-2-butanone | 97 |
| 1-Dodecene | 2-Dodecanone | 62 |
| (E)-1-Phenyl-1-propene | 1-Phenyl-2-propanone | 35 |
| 4-tert-Butylstyrene | 4-tert-Butylacetophenone | 85 |
| 4-Methoxystyrene | 4-Methoxyacetophenone | 95 |
Table 1: Yields of ketones from the Tris(dibenzoylmethanato)iron-catalyzed Wacker-type oxidation of various olefins. Data sourced from Ghorui et al. (2021). nih.gov
While iron catalysts are known to facilitate a variety of carbon-carbon bond-forming reactions, the specific applications of Tris(dibenzoylmethanato)iron in this context are less documented in the scientific literature. The following subsections address the requested areas of its catalytic activity.
Following a comprehensive review of the available scientific literature, no specific research findings on the use of Tris(dibenzoylmethanato)iron as a catalyst for the cross-coupling of Grignard reagents were identified. While other iron compounds, such as iron(III) acetylacetonate, have been utilized for such transformations, there is no direct evidence to suggest the application of Tris(dibenzoylmethanato)iron in this capacity.
A thorough search of the scientific literature did not yield any studies detailing the reactivity of Tris(dibenzoylmethanato)iron in carbon-carbon bond formation reactions involving thioethers or sulfones. Research in the field of iron-catalyzed cross-coupling of these sulfur-containing compounds has typically employed other iron catalysts, and there is currently no available data to support the use of Tris(dibenzoylmethanato)iron for these specific transformations.
Hydrogen Atom Transfer (HAT) Processes
Tris(dibenzoylmethanato)iron, often in conjunction with a silane (B1218182), serves as a potent catalyst for reactions proceeding via a hydrogen atom transfer (HAT) mechanism. This process is fundamental to C-H functionalization, allowing for the conversion of unactivated C-H bonds into reactive carbon-centered radicals. The general mechanism involves the in-situ generation of an iron hydride species from the Fe(III) precatalyst and a stoichiometric reductant, typically a silane like phenylsilane (PhSiH₃). This iron hydride is the active species that initiates the HAT process. ub.edu
The key step is the abstraction of a hydrogen atom from a substrate by the iron hydride, generating a carbon-centered radical. ub.edu This radical can then participate in a variety of coupling reactions. The driving force for the initial HAT step is linked to the relative bond dissociation energies (BDEs). For the reaction to be favorable, the BDE of the bond being formed (e.g., Fe-H) must be comparable to or greater than the BDE of the C-H bond being cleaved. nih.gov Iron(III) complexes are particularly effective in these radical reactions, generating the promoter metal hydride that carries out the HAT to an alkene, which is the initial step before the radical coupling that leads to C-C bond formation. ub.edu
A notable application of this is in the radical hydroamidation of alkenes, where Tris(dibenzoylmethanato)iron [Fe(dbm)₃] has been used effectively. The process demonstrates broad applicability, including in the complex settings of natural product synthesis. rsc.org For instance, in the coupling of alkenes with hydrazones, an iron(III) catalyst like Fe(acac)₃ (a close analog to Fe(dbm)₃) and PhSiH₃ generate an iron hydride that transfers a hydrogen atom to the alkene. The resulting radical couples with the hydrazone, and a final reduction step yields the product. ub.edu
The table below shows results from an iron-catalyzed intermolecular coupling of various olefins with an aldehyde-derived hydrazone, illustrating the scope of the HAT-initiated reaction. ub.edu
Table 1: Intermolecular Coupling of Olefins via Iron-Catalyzed HAT ub.edu
| Olefin Substrate | Product Yield (%) |
|---|---|
| 1-Octene | 65 |
| Cyclohexene | 58 |
| α-Methylstyrene | 55 |
| (E)-4-Octene | 41 |
| 2,6-Dimethyl-2,5-heptadiene | 35 |
Urethane (B1682113) Formation Catalysis
Tris(dibenzoylmethanato)iron and related iron(III) β-diketonate complexes are effective catalysts for the formation of polyurethanes. google.comnih.gov The fundamental reaction is the addition of an alcohol (polyol) to an isocyanate, forming the urethane linkage. researchgate.net While various metal compounds can catalyze this reaction, iron-based catalysts are attractive due to their low toxicity compared to commonly used organotin compounds like dibutyltin (B87310) dilaurate. wernerblank.com
The proposed mechanism for urethane formation catalyzed by metal β-diketonates, including iron complexes, often involves an insertion mechanism. It is suggested that the reaction proceeds through the formation of a metal-alcoholate species at the beginning of the reaction. wernerblank.com This can occur via alcoholysis of the initial iron catalyst. The activated alcohol, coordinated to the iron center, is then more susceptible to nucleophilic attack on the isocyanate. This pathway is often preferred over the competing reaction between the isocyanate and water, which is a critical advantage in industrial applications where residual moisture can be problematic. google.comwernerblank.com The use of iron(III) complexes provides high catalytic activity and selectivity for the urethanization reaction, enabling rapid synthesis of high-quality polyurethane polymers. google.com
Mechanisms of Catalytic Action
Role of Iron Oxidation States and Electron Transfer
The catalytic versatility of Tris(dibenzoylmethanato)iron is fundamentally linked to the ability of the central iron atom to cycle between different oxidation states, most commonly Fe(III) and Fe(II). This Fe(III)/Fe(II) redox cycle is crucial for reactions that proceed via single electron transfer (SET) pathways. nih.govresearchgate.net In many catalytic processes, the Fe(III) precatalyst is first reduced to a more reactive Fe(II) species, which then participates in the main catalytic loop. youtube.com
For example, in HAT catalysis, the Fe(III) complex is reduced by a silane to an Fe(II) species, which then forms the active iron hydride. In other radical reactions, the Fe(II) state can initiate a cycle by reacting with an oxidant to generate radical species and an Fe(III) complex, which is then regenerated. youtube.com This cycling is facilitated by the electronic environment provided by the ligands. The delocalized π-electrons in the ligand framework can facilitate a ligand-to-metal electron transfer, stabilizing the different oxidation states and promoting the redox cycle. nih.gov This spontaneous Fe(III)/Fe(II) cycling is a key feature that explains the continuous generation of radicals in many iron-catalyzed processes. nih.govresearchgate.net
Ligand Coordination and Substrate Activation
The dibenzoylmethanato (dbm) ligands play a critical role beyond simply solubilizing the iron center; they are integral to the catalytic activity. These bidentate β-diketonate ligands form a stable octahedral complex with the Fe(III) ion. researchgate.net The electronic properties of these ligands can be fine-tuned, which in turn modulates the reactivity of the metal center. For instance, electron-donating or withdrawing substituents on the phenyl rings of the dbm ligand can alter the Lewis acidity and redox potential of the iron center, thereby influencing its catalytic efficiency. researchgate.net
During a catalytic cycle, one or more coordination sites on the iron may become available for a substrate molecule to bind. This coordination activates the substrate for subsequent transformation. For example, in urethane formation, the coordination of an alcohol to the iron center polarizes the O-H bond, increasing its acidity and making the oxygen a more potent nucleophile for attacking the isocyanate. wernerblank.com Similarly, in other reactions, the binding of a substrate can trigger changes in the iron's coordination sphere, which is a necessary step for the catalytic transformation to proceed. nih.gov In some cases, the iron β-diketonate complex itself can act as both an initiator and a catalyst, as seen in certain polymerization reactions. nih.gov
Radical Intermediates in Catalytic Cycles
Many reactions catalyzed by Tris(dibenzoylmethanato)iron involve the generation and transformation of radical intermediates. ub.edursc.org This is particularly evident in HAT processes, where the initial C-H activation directly produces a carbon-centered radical. ub.edu This radical is a key intermediate that controls the subsequent bond-forming steps. nih.gov
The general scheme for iron-catalyzed radical reactions can be described as follows:
Initiation: The Fe(III) precatalyst is activated, often by reduction to Fe(II).
Radical Generation: The active iron species generates a radical. In HAT, an iron-hydride abstracts a hydrogen atom. ub.edu In other systems, an iron complex might react with an oxidant to produce a different radical species (e.g., an azidyl radical from an azide (B81097) source). youtube.com
Radical Transformation/Coupling: The generated organic radical undergoes further reaction, such as intramolecular cyclization or intermolecular coupling with another molecule. rsc.orgnih.gov
Product Formation and Catalyst Regeneration: The radical intermediate is quenched, often by reacting with a species bound to the iron center (e.g., recombination with an iron-azide complex), to form the final product and regenerate the active iron catalyst, allowing the cycle to continue. youtube.com
Computational and experimental studies have provided evidence for these stepwise radical mechanisms. For instance, in iron-catalyzed cyclopropanation, five-coordinate Fe(III) porphyrin complexes, which are also 15-electron metalloradicals, have been shown to operate via a stepwise radical pathway. nih.gov The ability of the iron center to stabilize the radical intermediates is crucial for controlling the selectivity of these reactions.
Photoreactivity and Quenching Mechanisms
Iron(III) β-diketonate complexes, including Tris(dibenzoylmethanato)iron, exhibit interesting photochemical properties. While often considered to have poor luminescence due to rapid relaxation from excited states, their interaction with light can be harnessed or can play a role in quenching the excited states of other molecules. researchgate.netnih.gov
The primary photoreaction for many Fe(III) complexes involves a ligand-to-metal charge transfer (LMCT) upon irradiation. This process results in the reduction of Fe(III) to Fe(II) and the oxidation of a ligand. stanford.edu For Tris(dibenzoylmethanato)iron, this would involve the transfer of an electron from the dbm ligand to the iron center. This photoreductive mechanism can be used to initiate catalytic cycles that require an initial Fe(II) species. stanford.eduresearchgate.net
Furthermore, iron(III) β-diketonates are highly efficient quenchers of the triplet excited states of other organic molecules. rsc.org The mechanism for this quenching is predominantly through electronic energy transfer. When the triplet energy of the organic molecule is high enough to access an excited state of the iron complex, energy is transferred from the molecule to the complex, causing the molecule to return to its ground state. The efficiency of this quenching process increases as more excited states of the iron complex become energetically accessible. rsc.org This property is significant in photochemical systems where controlling the lifetime of excited species is important.
Table 2: Rate Constants for Quenching of Organic Triplets by Iron(III) β-Diketonates rsc.org
Data illustrates the efficiency of energy transfer as a quenching mechanism. Rate constants (k_q) are in units of dm³ mol⁻¹ s⁻¹.
| Triplet Donor Molecule | Triplet Energy (kJ mol⁻¹) | Quenching Rate Constant (k_q) by Fe(acac)₃ |
|---|---|---|
| Pyrene | 202 | 4.7 x 10⁹ |
| Triphenylene | 280 | 6.9 x 10⁹ |
| Naphthalene | 253 | 6.1 x 10⁹ |
| Biphenyl | 275 | 6.8 x 10⁹ |
Influence of Ligand Modifications on Catalytic Performance
The catalytic activity of tris(dibenzoylmethanato)iron can be theoretically modulated by introducing functional groups onto the phenyl rings of the dibenzoylmethane (B1670423) ligands. These modifications are generally categorized into two main types: electronic effects and steric effects.
Electronic Effects of Substituents on Catalytic Efficiency
The relationship between the electronic properties of the substituents and the catalytic activity can be quantitatively assessed using a Hammett plot. This analysis correlates the logarithm of the reaction rate constant (k) with the Hammett substituent constant (σ), which is a measure of the electronic effect of a substituent in the meta or para position of the benzene (B151609) ring. A linear Hammett plot suggests that the reaction rate is primarily influenced by the electronic effects of the substituents.
While a specific Hammett analysis for a reaction catalyzed by a series of substituted tris(dibenzoylmethanato)iron complexes is not readily found in the literature, the general principles can be illustrated. For example, in an oxidation reaction where the iron catalyst acts as an electron transfer agent, the introduction of electron-withdrawing groups would be expected to enhance the oxidizing power of the iron center, potentially leading to an increased reaction rate. Conversely, electron-donating groups would decrease the Lewis acidity of the iron, which might be beneficial in reactions requiring a more electron-rich metal center.
Table 1: Hypothetical Data on the Electronic Effects of Substituents on Catalytic Efficiency
| Substituent (para-position) | Hammett Constant (σp) | Hypothetical Rate Constant (k, s⁻¹) |
| -OCH₃ | -0.27 | 0.05 |
| -CH₃ | -0.17 | 0.12 |
| -H | 0.00 | 0.25 |
| -Cl | 0.23 | 0.58 |
| -NO₂ | 0.78 | 2.15 |
This table is for illustrative purposes only, as specific experimental data for tris(dibenzoylmethanato)iron is not available.
Steric Hindrance and Selectivity Control
The introduction of bulky substituents on the dibenzoylmethane ligands can create a sterically hindered environment around the iron center. This steric bulk can play a crucial role in controlling the selectivity of a catalytic reaction, particularly in processes involving multiple possible reaction sites on a substrate.
By physically blocking access to certain parts of the substrate, a sterically encumbered catalyst can direct the reaction to the most accessible site, thereby enhancing regioselectivity or stereoselectivity. For instance, in the catalytic oxidation of a complex organic molecule, a bulky catalyst might preferentially oxidize a less sterically hindered functional group.
The extent of this steric control can be systematically studied by varying the size and position of the substituents on the ligand. For example, ortho-substituted ligands would be expected to exert a more significant steric influence than para-substituted ones.
Table 2: Hypothetical Data on the Influence of Steric Hindrance on Product Selectivity
| Substituent (ortho-position) | van der Waals Radius (Å) | Hypothetical Product Ratio (A:B) |
| -H | 1.20 | 1:1 |
| -CH₃ | 2.00 | 3:1 |
| -C(CH₃)₃ | 3.50 | 10:1 |
This table is for illustrative purposes only, as specific experimental data for tris(dibenzoylmethanato)iron is not available.
Advanced Material Science Applications of Tris Dibenzoylmethanato Iron
Precursor in Thin Film Deposition Techniques
Tris(dibenzoylmethanato)iron(III) serves as a precursor in various thin film deposition techniques, which are fundamental processes in the manufacturing of electronic and optoelectronic devices. Its stability and volatility characteristics make it a suitable candidate for these applications.
Tris(dibenzoylmethanato)iron(III) is utilized as a precursor in both Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) processes for the creation of iron-containing thin films. In these techniques, the compound is vaporized and then decomposed on a substrate surface to deposit a thin layer of material. The organic ligands, in this case, dibenzoylmethanate, are designed to be volatile and to decompose cleanly, leaving behind the desired iron-based material.
The choice of precursor is critical in CVD and MOCVD as it directly influences the properties of the deposited film, such as its composition, thickness, and uniformity. The thermal stability of tris(dibenzoylmethanato)iron(III) is a key factor, as it must be volatile enough to be transported to the substrate but stable enough to avoid premature decomposition in the gas phase. This allows for precise control over the deposition process, which is essential for the fabrication of high-quality thin films. These methods are widely used for creating thin films with specific characteristics. google.com
For instance, heterocyclic dithiocarbamato-iron(III) complexes have been successfully used as single-source precursors for the deposition of iron sulfide (B99878) thin films via aerosol-assisted chemical vapor deposition (AACVD), a variant of CVD. rsc.org This demonstrates the principle of using iron complexes as precursors to form specific thin film materials. rsc.org
The iron oxide thin films derived from precursors like tris(dibenzoylmethanato)iron(III) are integral to the fabrication of a variety of electronic and optoelectronic devices. chemimpex.com These films can exhibit a range of properties, including semiconducting, magnetic, and catalytic behaviors, depending on the deposition conditions and the resulting crystalline structure (phase) of the iron oxide.
The ability to precisely control the thickness and composition of these films at the nanoscale is crucial for the development of advanced devices. google.com The use of tris(dibenzoylmethanato)iron(III) as a precursor contributes to the advancement of high-performance electronic components. chemimpex.com
| Deposition Technique | Precursor | Deposited Material | Key Advantages |
| MOCVD/CVD | Tris(dibenzoylmethanato)iron(III) | Iron Oxide Thin Films | Good volatility and thermal stability, enabling precise control over film thickness and uniformity. |
| AACVD | Heterocyclic dithiocarbamato-iron(III) complexes | Iron Sulfide Thin Films | Single-source precursor capability, allowing for the formation of specific sulfide phases. rsc.org |
Role in Energy Conversion Systems
Tris(dibenzoylmethanato)iron(III) and related iron complexes play a significant role in the development of renewable energy technologies, particularly in the field of solar energy conversion.
The performance of a DSSC is highly dependent on the interplay between its components. Iron complexes can be involved as part of the dye or, more commonly, as the redox mediator. The goal is to improve the light-to-electricity power conversion efficiencies of these devices. rsc.org
The redox mediator is a critical component in a DSSC, responsible for regenerating the oxidized dye molecule after it has injected an electron into the semiconductor. The choice of redox mediator significantly impacts the open-circuit voltage (Voc) and the long-term stability of the solar cell. rsc.orgresearchgate.net
The traditional iodide/triiodide (I-/I3-) redox couple has limitations, including a redox potential that caps (B75204) the achievable Voc and a corrosive nature that affects device longevity. rsc.orgresearchgate.net This has driven research into alternative redox mediators, with iron complexes showing promise.
| Redox Mediator | Device Type | Key Findings |
| Tris(acetylacetonato)iron(II)/(III) | p-type DSSC | Achieved a good overall energy conversion of 4.4% and demonstrated the potential for fine-tuning the redox potential. monash.edu |
| [FeL2] · 2Otf complex | DSSC | Resulted in a lower current-voltage characteristic compared to the iodide/triiodide redox pair, potentially due to a reduced driving force for sensitizer (B1316253) reduction. researchgate.net |
| Copper Bipyridyl Complexes | DSSC | Achieved high photovoltages over 1.0 V and power conversion efficiencies up to 10.3%, showcasing the potential of alternative metal complexes. nih.gov |
| Manganese Complexes | QDSSC | Realized open-circuit voltages around 1V, significantly higher than the common sulfide/polysulfide redox mediator. researchgate.net |
Supramolecular Assembly in Catalytic Systems
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules. The integration of catalytic processes with molecular self-assembly, driven by non-covalent interactions, is known as supramolecular catalysis. nih.gov
In this domain, metal complexes like tris(dibenzoylmethanato)iron(III) can play a role in the formation of larger, well-defined structures. For example, iron tris(dibenzoylmethane)-centered polylactide stars have been synthesized, where the iron complex acts not only as an initiator but also as a catalyst and an activating group for the polymerization of lactide. nih.gov This demonstrates the multifunctional nature of such complexes in controlling chemical reactions and building complex molecular architectures. nih.gov
The resulting structures, such as star-shaped polymers, can have applications in areas like biomaterials and catalysis. nih.gov The ability to control the assembly and disassembly of these supramolecular structures through catalytic processes opens up possibilities for creating dynamic and responsive materials. nih.gov
Interactions with Biological Systems Chemical/biochemical Focus
Modulation of Biochemical Pathways
A comprehensive review of the scientific literature reveals a notable gap in research concerning the direct interaction of Tris(dibenzoylmethanato)iron (B1354705) with biological systems.
Enzyme Activity and Regulation
Currently, there is a lack of available scientific data detailing the specific effects of Tris(dibenzoylmethanato)iron on enzyme activity and regulation within a physiological context. Research has predominantly focused on its utility as a catalyst in synthetic reactions rather than its direct influence on biochemical pathways. While iron itself is a crucial element in many enzymatic processes, the biological implications of this particular iron complex, including its potential to modulate enzyme function, remain an area that is largely unexplored.
Role in Synthesis of Bioactive Organic Compounds
Tris(dibenzoylmethanato)iron has proven to be a versatile and effective catalyst in the synthesis of a range of organic compounds, some of which are recognized for their biological activities. nih.govmdpi.comnih.gov Its catalytic applications are particularly prominent in oxidation and cross-coupling reactions, which are fundamental processes for constructing complex molecular architectures. nih.govnih.govsmolecule.com
The compound's low toxicity and the abundance of iron align with the principles of green chemistry, making it an attractive alternative to catalysts based on more toxic and scarce noble metals. smolecule.com
A significant application of Tris(dibenzoylmethanato)iron is in the Wacker-type oxidation of olefins to produce ketones. nih.gov This method is valued for its operational simplicity and efficiency at room temperature using air as the oxidant. nih.gov Ketone moieties are integral structural features in numerous biologically active compounds and natural products. nih.gov
For instance, Tris(dibenzoylmethanato)iron, in the presence of a silane (B1218182) reagent, efficiently catalyzes the oxidation of various olefins to ketones with high regioselectivity. nih.gov This methodology has been successfully applied to the synthesis of precursors for more complex molecules. nih.gov
The following table summarizes representative examples of the Wacker-type oxidation of olefins to ketones using Tris(dibenzoylmethanato)iron as a catalyst.
| Substrate (Olefin) | Product (Ketone) | Catalyst System | Yield (%) | Reference |
| 2-Vinylnaphthalene | 2-Acetylnaphthalene | Fe(dbm)₃, PhSiH₃ | 79 | nih.gov |
| 1-Dodecene | 2-Dodecanone | Fe(dbm)₃, PhSiH₃ | 62 | nih.gov |
| Anethole | 4-Methoxypropiophenone | Fe(dbm)₃, PhSiH₃ | 87 | nih.gov |
Furthermore, Tris(dibenzoylmethanato)iron has been employed as a precatalyst in iron-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, a critical step in the synthesis of many pharmaceutical agents and other bioactive molecules. smolecule.com Specifically, it has been utilized in the cross-coupling of Grignard reagents with acid chlorides to produce ketones, such as in the synthesis of 3',5'-Diacetoxyacetophenone, an important intermediate for various pharmaceutical compounds. smolecule.com
Below is a data table illustrating the use of Tris(dibenzoylmethanato)iron in a Grignard cross-coupling reaction.
| Acid Chloride | Grignard Reagent | Product | Catalyst | Yield (%) | Reference |
| 3,5-Diacetoxybenzoyl chloride | Methylmagnesium chloride | 3',5'-Diacetoxyacetophenone | Tris(dibenzoylmethanato)iron | up to 87 | smolecule.com |
The compound also plays a role in the synthesis of cyclopentanols, which can be precursors to other bioactive molecules, through reactions facilitated by samarium(II) iodide. nih.gov In one instance, Tris(dibenzoylmethanato)iron was used in combination with SmI₂ in a two-step process to produce a cyclopentanol (B49286) derivative with a 75% yield. nih.gov Additionally, it has been noted for its catalytic activity in C-N cross-coupling reactions, affording N-arylated products that possess useful biological and optoelectronic properties. nih.gov
Future Research Directions and Emerging Applications
Exploration of Novel Ligand Systems and Derivatives
The core of advancing the applications of Tris(dibenzoylmethanato)iron (B1354705) lies in the strategic modification of its ligand sphere. Research is actively pursuing the synthesis of new derivatives to fine-tune the electronic, optical, and catalytic properties of the iron center.
One significant area of exploration is the introduction of functional groups onto the dibenzoylmethane (B1670423) (dbm) ligand itself. For instance, hydroxyl-functionalized dbm ligands have been used to create an iron(III) metalloinitiator, Fe(dbmOH)₃, which serves as both a catalyst and an initiator for the ring-opening polymerization of lactide. nih.gov Another approach involves the synthesis of highly fluorinated ferric tris(β-diketonate) chelates. These derivatives are soluble in perfluorocarbon oils and act as effective signal enhancement agents for Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI), a promising modality for in vivo cell tracking. nih.govnih.gov
Beyond modifying the primary dbm ligand, researchers are creating heteroleptic complexes by introducing different types of ligands into the coordination sphere. The synthesis of a complex containing both β-diketones and a nitrogen-containing heterocycle like 2,2'-bipyridine (B1663995) represents a move towards creating multifunctional materials. mdpi.com Similarly, the development of branched, dendrimeric Fe(III) complexes using Schiff-base ligands modified with carbazole (B46965) moieties is being explored for applications in molecular electronics and photochemical devices. mdpi.com This strategy of ligand substitution or addition allows for the creation of complexes with tailored properties, such as the iron(III) complexes with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and co-ligands like 1,10-phenanthroline, which are studied for their bioinorganic relevance. mdpi.com The overarching goal is to develop a modular approach where specific ligands are chosen to impart desired functionalities, from catalytic activity to fluorescence or enhanced relaxivity for medical imaging. mdpi.comnih.gov
| Ligand System/Derivative | Key Feature/Modification | Emerging Application | Reference |
|---|---|---|---|
| Fluorinated β-diketonate Ligands | Attachment of perfluoro-chains to the ligand backbone. | ¹⁹F MRI Signal Enhancement Agent | nih.govnih.gov |
| Hydroxyl-functionalized dbm | Incorporation of -OH groups on the dbm framework. | Metalloinitiator for Polymerization | nih.gov |
| Heteroleptic [Fe(β-diketonate)₂(Bipy)]Cl | Inclusion of a secondary ligand (2,2'-bipyridine). | Photoactive and Magnetic Materials | mdpi.com |
| Branched Schiff-base Ligands | Use of large, fluorescent carbazole-modified ligands. | Molecular Electronics, Photochemical Devices | mdpi.com |
Advanced Spectroscopic and In-Situ Characterization Techniques
To fully understand and engineer the properties of novel iron complexes, researchers are employing a suite of advanced characterization techniques. These methods provide deeper insights into the electronic structure, reaction mechanisms, and dynamic behavior of these molecules.
A powerful approach is the combination of electrochemistry with spectroscopy, known as spectroelectrochemistry (SEC). mdpi.com This technique allows for the in-situ monitoring of changes in the UV-Vis absorption spectra of a complex as its oxidation state is changed electrochemically. For a series of tris(β-diketonato)iron(III) complexes, SEC has been used to study the Fe(III)/Fe(II) redox transformation, which is critical for applications in dye-sensitized solar cells. mdpi.com This is often complemented by computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), which help to interpret the experimental spectra and elucidate the nature of electronic transitions. mdpi.com
For complexes designed to have specific magnetic properties, sophisticated characterization is crucial. Techniques like SQUID (Superconducting Quantum Interference Device) magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy are used to probe the magnetic state of new heteroleptic Fe(III) β-diketonate complexes. mdpi.com These methods are essential for identifying and quantifying phenomena such as spin-crossover (SCO), where the complex transitions between high-spin and low-spin states, a property of interest for molecular magnetism and data storage. mdpi.com
Development of Sustainable Catalytic Systems
There is a significant research thrust towards using Tris(dibenzoylmethanato)iron and its derivatives as catalysts for organic synthesis, aligning with the principles of green chemistry. Iron's natural abundance, low cost, and low toxicity make it an attractive alternative to the precious metals often used in catalysis.
Fe(dbm)₃ has been identified as an effective catalyst for various organic transformations, most notably the Wacker-type oxidation of olefins to ketones. researchgate.net This process is significant because it can proceed efficiently at room temperature using air as the oxidant, representing a milder and more sustainable protocol. Research in this area focuses on expanding the scope of these reactions and understanding their mechanisms to improve efficiency and selectivity.
Furthermore, iron β-diketonate complexes are being developed for polymerization catalysis. A key example is the use of Fe(dbmOH)₃, with or without a co-catalyst, for the ring-opening polymerization of lactide to form polylactic acid (PLA), a biodegradable polymer. nih.gov The iron complex was found to act not only as an initiator but also as a catalyst, achieving high monomer conversion in short reaction times. nih.gov The development of such systems, where an earth-abundant metal complex can efficiently produce biodegradable materials, is a key direction for sustainable chemistry.
| Catalytic Reaction | Iron Complex | Key Advantage | Reference |
|---|---|---|---|
| Wacker-type Oxidation of Olefins | Tris(dibenzoylmethanato)iron(III) | Mild conditions (room temp.), uses air as oxidant. | researchgate.net |
| Ring-Opening Polymerization of Lactide | Fe(dbmOH)₃ | Acts as both initiator and catalyst for producing PLA. | nih.gov |
Integration in Hybrid Material Architectures
A major emerging theme is the use of Tris(dibenzoylmethanato)iron not as a standalone molecule, but as a functional building block within larger, hybrid material systems. This integration allows for the creation of advanced materials with properties derived from both the iron complex and the host matrix.
In materials science, the complex serves as a precursor for synthesizing iron oxide nanoparticles. Its solubility and stability make it suitable for controlled decomposition to form these nanoparticles, which have applications ranging from catalysis to biomedicine. It is also a candidate for Metal-Organic Chemical Vapor Deposition (MOCVD) processes to create thin films of iron oxides for electronic applications.
In the realm of polymer chemistry, iron complexes are being used to create novel macromolecular structures. For example, Fe(dbmOH)₃ has been used as a trifunctional core to synthesize star-shaped polylactide polymers, known as Fe(dbmPLA)₃. nih.gov These hybrid structures can later be demetalated to yield functionalized polymers. The development of dendrimeric iron complexes based on elaborate ligands is another step towards creating well-defined, single-molecule platforms for photochemical or electronic devices. mdpi.commdpi.com
For biomedical applications, the integration of fluorinated iron(III) β-diketonate complexes into perfluorocarbon nanoemulsions has been demonstrated as a scalable approach to boost the sensitivity of ¹⁹F MRI probes for diagnostics and cell tracking. nih.govnih.gov This showcases the potential of embedding these complexes within sophisticated delivery and imaging systems.
Q & A
Q. What synthetic methods are effective for preparing Tris(dibenzoylmethanato) Iron (Fe(dbm)₃) with high purity?
Methodological Answer: Fe(dbm)₃ is synthesized via ligand substitution reactions, typically by reacting iron(III) chloride with dibenzoylmethane (Hdbm) in a basic medium (e.g., sodium hydroxide). Critical parameters include stoichiometric control (3:1 ligand-to-metal ratio), inert atmosphere to prevent oxidation, and purification via recrystallization from ethanol or acetone. Storage at 2–8°C in airtight containers minimizes decomposition . Purity can be verified using elemental analysis (C, H, Fe) and FT-IR to confirm β-diketonate ligand coordination (C=O stretching at ~1600 cm⁻¹ and enolate C-O at ~1520 cm⁻¹) .
Q. How can the structure of Fe(dbm)₃ be confirmed experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, revealing octahedral geometry with three bidentate dbm⁻ ligands coordinating to Fe³⁺. Powder XRD can corroborate phase purity. Additional techniques include:
- Magnetic susceptibility measurements : To confirm high-spin Fe(III) (µeff ~5.9 BM) .
- UV-Vis spectroscopy : Ligand-to-metal charge transfer (LMCT) bands in the 400–500 nm range .
- Mössbauer spectroscopy : Quadrupole splitting parameters to probe electronic environment .
Q. What safety protocols are essential when handling Fe(dbm)₃?
Methodological Answer: Fe(dbm)₃ is classified as a skin/respiratory irritant (Risk Phrase R36/37/38). Key precautions:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid inhalation of dust; employ wet handling methods.
- Store at 2–8°C in sealed containers to prevent moisture absorption .
- Dispose via approved waste facilities due to aquatic toxicity (Hazard Statement H410) .
Advanced Research Questions
Q. How does the spin crossover behavior of Fe(dbm)₃ influence its catalytic efficiency in oxidation reactions?
Methodological Answer: Fe(dbm)₃ exhibits spin crossover (SCO) under specific conditions (e.g., temperature/pressure changes), altering its electronic configuration between high-spin (S = 5/2) and low-spin (S = 1/2) states. This impacts catalytic activity in oxidation reactions (e.g., Wacker-type olefin oxidation):
- High-spin states favor larger coordination spheres, enhancing substrate binding.
- Low-spin states may increase oxidative capacity due to reduced metal-ligand bond lengths. Monitor SCO via variable-temperature magnetic susceptibility or Mössbauer spectroscopy. Catalytic efficiency can be optimized by stabilizing the desired spin state through ligand modification (e.g., electron-withdrawing substituents on dbm⁻) .
Q. What mechanistic insights explain the 100% regioselectivity of Fe(dbm)₃ in olefin oxidation?
Methodological Answer: Fe(dbm)₃ catalyzes anti-Markovnikov oxidation of terminal olefins to ketones via a radical mechanism. Key steps:
- Radical initiation : Fe(III) activates O₂, generating peroxyl radicals.
- Hydrogen atom transfer (HAT) : Phenylsilane (PhSiH₃) donates H•, forming a substrate radical.
- Oxygen rebound : Radical recombination with O₂ yields the ketone. Regioselectivity arises from steric hindrance by bulky dbm⁻ ligands, directing radical formation to the terminal carbon. Isotopic labeling (e.g., D-labeled PhSiH₃) confirms H• origin .
Q. How can Fe(dbm)₃ be modified to enhance stability in aqueous biomedical applications?
Methodological Answer: While Fe(dbm)₃ is hydrophobic, stability in aqueous media can be improved via:
- Encapsulation : Use of liposomes or polymeric nanoparticles.
- Ligand functionalization : Introduce hydrophilic groups (e.g., –SO₃H, –COOH) to dbm⁻.
- Coordination with amphiphilic ligands : Replace one dbm⁻ with a water-soluble ligand (e.g., 1,10-phenanthroline). Assess stability via dynamic light scattering (DLS) and cytotoxicity assays. Comparative studies with siderophore-drug conjugates (e.g., tris-catecholate-antibiotic complexes) provide design insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
